BENGHE Validation & Comparative

Check Availability & Pricing

Data Presentation: Physicochemical and
Performance Metrics

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: C14-4

Cat. No.: B15615982

The fundamental characteristics and functional efficacy of C14-4 and ALC-0315 LNPs are
summarized below. Data has been compiled from multiple studies to provide a comparative
overview. It is important to note that direct comparisons can be challenging as formulations and
experimental conditions often vary between studies.

Table 1: Physicochemical Properties
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Particle Size (Z- S
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mMRNA payload.

Table 2: In Vitro Performance
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Experimental

Parameter C14-4 LNP ALC-0315 LNP
Context
C14-4 is optimized for
) o ) General mMRNA immune cells; ALC-
Primary Application T Cell Transfection[3]

Delivery[2]

0315 is used more

broadly.

o Variable, generally
] o High in Jurkat & )
Transfection Efficiency lower than SM-102 in

primary T cells[3][4] vitro[2][9]

Efficiency is highly
cell-type dependent.

o Minimal in primary T o i
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cells

Both are considered
relatively safe for in

vitro applications.

Table 3: In Vivo Performance
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Experimental

Parameter C14-4 LNP ALC-0315 LNP
Context
C14-4 is primarily
used for modifying
Ex vivo cell Vaccination, systemic cells outside the body,

Primary Application

engineering[3]

delivery[1][2]

while ALC-0315 is
proven for direct in

vivo administration.

Protein Expression

Potent cancer-killing
activity by engineered
CAR T cells[3]

High protein
expression,
comparable to SM-
102 LNPs[2][9]

ALC-0315 LNPs show
strong expression
after intramuscular

injection.[2]

Biodistribution

Not extensively

studied in vivo

Accumulates in the

liver and spleen[10]

ALC-0315 LNPs have
demonstrated hepatic

tropism.[11]

Immunogenicity

Low cytotoxicity to

immune cells[3]

Elicits robust humoral
and cellular immmune

responses[12]

ALC-0315 LNPs are a
key component of a
highly effective

vaccine platform.[1]

Experimental Protocols and Methodologies

Detailed protocols are essential for reproducing and building upon existing research. Below are
generalized methodologies for the formulation, characterization, and evaluation of C14-4 and
ALC-0315 LNPs based on established practices.

LNP Formulation Workflow

LNPs are typically prepared using a rapid mixing technique, such as with a microfluidic device,
to ensure controlled and reproducible particle formation.
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Caption: General workflow for mMRNA-LNP formulation using microfluidic mixing.

1. Lipid Stock Preparation:
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e ALC-0315 Formulation: A common molar ratio for ALC-0315 LNPs is 46.3% ALC-0315, 9.4%
DSPC, 42.7% cholesterol, and 1.6% PEG-lipid.[1][13]

e C14-4 Formulation: A reported optimal ratio for T-cell delivery is 35% C14-4, 16% DOPE,
46.5% cholesterol, and 2.5% PEG-lipid.[14]

« Individual lipids are dissolved in ethanol to create stock solutions. The required volumes are
then combined to form the final ethanolic lipid mixture.[15][16]

2. mRNA Solution Preparation:

e The mRNA payload is diluted in a low pH buffer, such as 100 mM sodium acetate (pH 4.0-
5.0), to ensure the ionizable lipid is protonated and can complex with the negatively charged
MRNA.[16][17]

3. Microfluidic Mixing:

e The aqueous mRNA solution and the ethanolic lipid mixture are simultaneously injected into
a microfluidic mixing device (e.g., NanoAssemblr).

o Atypical flow rate ratio is 3:1 (aqueous:ethanolic) at a total flow rate of 10-25 mL/min.[15]
This rapid mixing causes a change in solvent polarity, leading to the self-assembly of lipids
around the mRNA core to form LNPs.

4. Purification:

e The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to
remove ethanol and unencapsulated mRNA, and to neutralize the surface charge of the
LNPs for physiological use.[13]

LNP Characterization

Proper characterization is essential to ensure the quality, consistency, and safety of LNP
formulations.
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Caption: Key techniques for the characterization of mMRNA-LNP formulations.

» Size and Polydispersity: Dynamic Light Scattering (DLS) is the standard method to measure
the hydrodynamic diameter (Z-average) and PDI of the LNP population.[18][19]

o Zeta Potential: This is measured using Electrophoretic Light Scattering (ELS) and indicates
the surface charge of the LNPs, which influences stability and interactions with cells.[18]

» Encapsulation Efficiency: The amount of mMRNA successfully encapsulated within the LNPs is
typically quantified using a fluorescent dye assay like the RiboGreen assay.[1]

e Morphology: Cryogenic Transmission Electron Microscopy (Cryo-TEM) allows for the direct
visualization of the LNP structure and morphology, confirming their integrity and shape.[18]
[20]

In Vitro and In Vivo Evaluation

¢ In Vitro Transfection: LNPs are added to cultured cells (e.g., primary T cells for C14-4,
various cell lines for ALC-0315).[3] After a set incubation period (e.g., 24-48 hours), the
expression of the mRNA-encoded protein (e.g., Luciferase, GFP) is measured via
luminescence, fluorescence, or flow cytometry. Cell viability is assessed using assays like
MTT or CellTiter-Glo to determine cytotoxicity.[3][4]

 In Vivo Studies: LNPs are administered to animal models (e.g., mice) via relevant routes
(e.g., intramuscularly for vaccines).[2] Protein expression is measured in target tissues (e.g.,
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muscle, liver) at various time points. For vaccine studies, immunogenicity is evaluated by
measuring antibody titers (e.g., IgG) and T-cell responses.[12]

Mechanism of Action and Signaling

The efficacy of both C14-4 and ALC-0315 hinges on the pH-responsive nature of the ionizable
lipid, which is fundamental for endosomal escape and cytosolic delivery of the mRNA payload.

Cytoplasm (Neutral pH)

Endosomal Escape S —
(NeLIJ-t’;‘aFI, oH) Endocytosis .1 cell Membrane @M’—» MRNA  SERIEUSLUE Protein Synthesis

Click to download full resolution via product page
Caption: Mechanism of LNP-mediated mRNA delivery via endosomal escape.

o Uptake: At physiological pH (~7.4), LNPs are near-neutral and are taken up by cells through
endocytosis.[15]

 Acidification & Protonation: Inside the endosome, the pH drops. The ionizable lipid (C14-4 or
ALC-0315) becomes protonated (positively charged).[15][21]

o Endosomal Escape: This charge switch is thought to disrupt the endosomal membrane,
possibly by forming ion pairs with anionic lipids in the endosomal membrane, allowing the
MRNA to escape into the cytoplasm.[13][15]

e Translation: Once in the cytoplasm, the mRNA is translated by ribosomes to produce the
desired protein.

Furthermore, the lipid components of LNPs are not merely passive carriers; they can engage
with the innate immune system. LNP components can be recognized by receptors like Toll-like
receptors (TLRs) and activate signaling pathways (e.g., MyD88-dependent pathways), leading
to the production of inflammatory cytokines.[22][23][24] This intrinsic adjuvant activity is a key
reason for the potent immune responses generated by LNP-based vaccines.[22][25]
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Conclusion

Both C14-4 and ALC-0315 are highly effective ionizable lipids, but their strengths lie in different
applications.

e ALC-0315 is a clinically validated component for in vivo applications, particularly vaccines,
demonstrating a favorable safety profile and high efficacy in generating robust immune
responses and systemic protein expression.[1][12] Its performance characteristics are well-
documented, making it a reliable choice for traditional mMRNA therapeutic and vaccine
development.

e C14-4 excels in the specialized area of ex vivo T-cell engineering.[3] Its ability to efficiently
transfect these sensitive primary cells with low toxicity makes it a superior candidate for
developing CAR-T and other cell-based immunotherapies.[4][14]

The choice between C14-4 and ALC-0315 LNPs should be guided by the specific therapeutic
goal. For applications requiring direct in vivo administration and robust immunogenicity, ALC-
0315 is a proven option. For applications focused on the genetic modification of immune cells
for cell therapy, C14-4 presents a more potent and safer alternative. Further head-to-head
studies under identical formulation and experimental conditions would be invaluable for a more
definitive comparison of their performance across a wider range of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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